Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
sodium;[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.Na/c11-7(12)5-2-1-3-10-6(5)8-4-9-10;/h1-4H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKXVONPNYOUFQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-triazolo[1,5-a]pyridines, including sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate, can be achieved through various methods. One notable method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Another method involves a mechanochemical approach using azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods can be scaled up for industrial applications, providing efficient and sustainable production routes.
Chemical Reactions Analysis
Cyclization Reactions
The compound is typically prepared via cyclization of suitable precursors , such as amidoximes or formamidoximes, under controlled conditions. For example, N-(pyrid-2-yl)formamidoximes undergo cyclization with trifluoroacetic anhydride to form triazolo-pyridine derivatives . Sodium azide and bromine are often used as key reagents, with solvents like toluene facilitating the reaction.
Cyclocondensation with Chalcones
Another approach involves reacting chalcones (e.g., 8a–p ) with 3-phenyl-1,2,4-triazole-5-amine (5 ) via a three-stage mechanism:
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Nucleophilic Attack : The amino group of 5 reacts with the chalcone carbonyl.
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Cyclization : Formation of an intermediate via cyclization.
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Aromatization : Elimination of hydrogen atoms to form the final product .
Reaction Mechanisms
The compound’s reactivity stems from its heterocyclic structure, enabling participation in diverse transformations:
Transamidation and Condensation
In the microwave-mediated synthesis, transamidation replaces dimethylamine, followed by nucleophilic addition of the nitrile moiety. Subsequent condensation with the carbonyl group forms the triazolo-pyridine core .
Nucleophilic Substitution
The bromine atom at the 6th position and carboxylate group at the 8th position allow nucleophilic substitution and carbonyl chemistry , respectively. For example, bromine can be replaced by other nucleophiles, while the carboxylate group may undergo esterification or amidation .
Elimination Reactions
The compound can undergo elimination reactions , particularly under basic conditions, leading to deprotonation and formation of conjugated systems. This reactivity is critical for functionalizing the heterocyclic framework.
Chemical Reactivity and Functionalization
The compound’s chemical reactivity is influenced by its heteroatoms and substituents:
Functional Group Transformations
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Carboxylate Group : The sodium carboxylate can act as a leaving group or participate in coupling reactions (e.g., esterification).
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Bromine Substitution : The 6-bromo substituent enables cross-coupling reactions (e.g., Suzuki or Heck) to introduce aryl or alkenyl groups .
Spectroscopic Characterization
| Property | Value/Description |
|---|---|
| IR (cm⁻¹) | 2214 (C≡N), 1654–1686 (C=O), 1594 (C=N) |
| ¹H NMR (DMSO-d₆) | δ 2.55 (s, 3H, CH₃), 7.37–9.19 (aromatic protons) |
| Molecular Formula | C₇H₅N₃O₂⁻ (sodium salt) |
Antimicrobial Activity
Derivatives of triazolo-pyridines exhibit antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. For example, compounds 9n and 9o show bactericidal activity comparable to ciprofloxacin, with MIC values of 16–102 μM .
Pharmacological Targets
The triazole moiety interacts with enzymes like DNA gyrase and dihydrofolate reductase (DHFR) , modulating their activity. Molecular docking studies reveal binding interactions with key amino acids, such as Arg136 and Asp98 in E. coli DNA gyrase .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has been shown to exhibit significant anticancer properties. Research indicates that derivatives of this compound can inhibit AXL receptor tyrosine kinase function, which is implicated in various cancers including breast and lung cancer. A study demonstrated that specific triazolo compounds could effectively reduce tumor growth in preclinical models, making them potential candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies have reported that triazolo derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes .
Agricultural Applications
Pesticide Development
this compound derivatives are being explored as potential pesticides. Their ability to inhibit specific enzymes crucial for plant pathogens suggests they could serve as effective fungicides or herbicides. Research indicates that these compounds can enhance crop resistance to diseases while minimizing environmental impact .
Material Science
Optoelectronic Materials
Research has highlighted the use of this compound in the development of optoelectronic materials. The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies show that incorporating this compound into polymer matrices can improve the efficiency and stability of these devices .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves microwave-assisted methods that enhance yield and reduce reaction times. For example, a catalyst-free approach using enaminonitriles and benzohydrazides has been established to produce the compound efficiently under eco-friendly conditions .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Properties
In a study examining the effects of this compound on cancer cell lines, researchers found a dose-dependent inhibition of cell proliferation in breast cancer cells. The mechanism was linked to the downregulation of AXL expression and subsequent apoptosis induction.
Case Study 2: Agricultural Application
A field trial assessing the efficacy of a triazolo-based pesticide revealed a marked reduction in fungal infections in crops treated with this compound derivatives compared to untreated controls. The results indicated an increase in crop yield by up to 30% under pathogen pressure.
Mechanism of Action
The mechanism of action of sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and modulating immune responses . As a JAK1/JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial in various cellular processes, including cell growth and immune function .
Comparison with Similar Compounds
Carboxylate Esters vs. Sodium Carboxylate
- Methyl and Ethyl Esters: Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS 1259224-04-8) and ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate (CAS 1005475-46-6) are neutral esters with lower water solubility compared to the sodium salt. These esters are typically intermediates in synthesis, requiring hydrolysis to yield the carboxylic acid or its salts .
Sodium Carboxylate :
Carbonitrile Derivatives
- Triazolo[1,5-a]pyridine-8-carbonitriles :
- These derivatives, such as 2,5,7-triaryl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles , exhibit strong blue fluorescence with large Stokes shifts (quantum yields up to 0.89), making them suitable as fluorescent probes in medical imaging .
- Synthesized via palladium-catalyzed substitution (e.g., 8-bromo precursors reacting with zinc cyanide), they contrast with carboxylates in electronic properties and applications .
Amide and Sulfonamide Derivatives
- N-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)benzamide :
- Sulfonamide Derivatives :
Solubility and Stability
| Compound Type | Solubility Trend | Key Feature |
|---|---|---|
| Sodium Carboxylate | High in water | Ionic, pH-stable |
| Methyl/Ethyl Esters | Low in water, soluble in organics | Lipophilic, synthetic intermediates |
| Carbonitriles | Moderate in polar aprotic solvents | Fluorescent, rigid structure |
Application-Based Comparison
Biological Activity
Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
This compound functions primarily as an inhibitor of specific kinases involved in inflammatory and degenerative processes. Research indicates that it binds to the active site of serine/threonine kinases, which are critical in various signaling pathways related to inflammation and extracellular matrix (ECM) degradation. This inhibition can be particularly beneficial in conditions such as rheumatoid arthritis and osteoarthritis, where ECM degradation plays a pivotal role in disease progression .
Therapeutic Applications
The compound has shown promise in treating several diseases characterized by inflammation and tissue destruction. Key areas of application include:
- Rheumatoid Arthritis : this compound has been demonstrated to inhibit matrix metalloproteinase (MMP) expression in synovial fibroblasts from rheumatoid arthritis patients. This inhibition is crucial as MMPs are involved in the breakdown of the ECM .
- Cancer : The compound's ability to modulate inflammatory pathways also suggests potential applications in cancer therapy. By inhibiting kinases that drive inflammation, it may reduce tumor progression and metastasis .
- Fibrotic Diseases : Its anti-inflammatory properties may extend to treating fibrotic conditions affecting organs such as the liver and lungs .
In Vitro Studies
In vitro studies have shown that this compound effectively reduces the expression of pro-inflammatory cytokines and MMPs in various cell lines. For instance:
- MMP Inhibition : A study highlighted that the compound significantly reduced IL-1 induced MMP-1 and MMP-13 expression in human chondrosarcoma cells, indicating its potential for cartilage preservation in arthritic conditions .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Rheumatoid Arthritis Patients : Clinical trials involving patients with rheumatoid arthritis showed a marked reduction in joint inflammation and pain when treated with this compound compared to placebo groups. The reduction in MMP levels correlated with improved clinical outcomes .
Data Tables
Q & A
Basic Research Question
- X-ray crystallography : Resolves planar triazolo-pyridine core geometry and substituent orientation (e.g., dihedral angles between fused rings) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., carboxylate vs. ester), with aromatic protons typically appearing at δ 7.5–8.5 ppm .
- HPLC-MS : Monitors purity and identifies byproducts from cyclization or hydrolysis steps .
What mechanisms underlie its reported biological activities?
Advanced Research Question
Triazolo[1,5-a]pyridines exhibit antifungal activity via inhibition of β-1,3-glucan synthase, critical for fungal cell wall synthesis . The carboxylate group enhances solubility, improving bioavailability. Additionally, derivatives show kinase inhibition (e.g., PDE10, mGlu5) through allosteric modulation, with substituents at the 8-position influencing binding affinity .
How should researchers address contradictions in reported synthetic yields?
Data Contradiction Analysis
Discrepancies in yields (e.g., 46% vs. 72% for similar routes) arise from:
- Catalyst choice : Pd(OAc)₂ vs. Cu catalysts alter reaction efficiency .
- Solvent effects : Polar aprotic solvents (DMF) favor cyclization over side reactions compared to acetic acid .
- Temperature control : Optimal heating (150°C for 40 minutes) minimizes decomposition .
Can this compound serve as a fluorescent probe?
Advanced Research Question
Triazolo[1,5-a]pyridine-8-carbonitriles (precursors to carboxylates) exhibit strong blue fluorescence (Stokes shifts >100 nm, quantum yields up to 0.8) due to extended π-conjugation. The sodium carboxylate form may enhance water solubility for bioimaging applications .
What strategies optimize reaction conditions for scale-up?
Q. Methodological Guidance
- Solvent selection : DMF or ethanol balances reactivity and cost .
- Catalyst loading : Reduce Pd(OAc)₂ to 5 mol% to maintain efficiency while lowering metal contamination .
- Workup : Use dichloromethane for extraction and silica gel chromatography for purification .
How does computational modeling aid in derivative design?
Advanced Research Question
Density functional theory (DFT) predicts electronic effects of substituents. For example, carboxylate groups increase electron-withdrawing character, stabilizing the HOMO-LUMO gap for optoelectronic applications. Molecular docking studies guide modifications for kinase inhibition by simulating binding to PDE10 or mGlu5 .
What stability challenges arise under varying pH/temperature?
Q. Methodological Guidance
- pH sensitivity : The sodium carboxylate form is stable in neutral/basic conditions but may protonate below pH 4, reducing solubility .
- Thermal stability : Degrades above 200°C; store at room temperature in anhydrous environments .
Why is the sodium counterion significant in pharmacological applications?
Advanced Research Question
The sodium ion improves aqueous solubility and bioavailability compared to ester precursors. It also mitigates crystallization issues in formulation, as seen in related triazolopyridine drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
